N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound It belongs to the family of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. The initial step typically includes the formation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclocondensation of 1-ethyl-3,6-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the pyrazolo[3,4-b]pyridine core .
Scientific Research Applications
N~4~-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N4-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazolo[4,3-b]pyridine derivatives: These are structural analogs with potential therapeutic applications in various diseases.
Uniqueness
N~4~-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the anilinocarbonyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H27N7O2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[1-ethyl-3-(phenylcarbamoyl)pyrazol-4-yl]-3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H27N7O2/c1-6-30-13-19(21(29-30)24(33)26-17-10-8-7-9-11-17)27-23(32)18-12-15(4)25-22-20(18)16(5)28-31(22)14(2)3/h7-14H,6H2,1-5H3,(H,26,33)(H,27,32) |
InChI Key |
ITIHXAADMFJZGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2)NC(=O)C3=C4C(=NN(C4=NC(=C3)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.